molecular formula C15H8Cl3NOS B11098905 3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide

3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11098905
M. Wt: 356.7 g/mol
InChI Key: UIWALRFPVGLRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide is a chemical compound with a molecular formula of C15H8Cl3NOS. It is known for its unique structure, which includes a benzothiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with 3-chlorobenzothiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H8Cl3NOS

Molecular Weight

356.7 g/mol

IUPAC Name

3-chloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8Cl3NOS/c16-10-6-5-8(7-11(10)17)19-15(20)14-13(18)9-3-1-2-4-12(9)21-14/h1-7H,(H,19,20)

InChI Key

UIWALRFPVGLRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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